molecular formula C46H62N12O14P2 B611286 Fumarate de ténofovir alafénamide CAS No. 1392275-56-7

Fumarate de ténofovir alafénamide

Numéro de catalogue: B611286
Numéro CAS: 1392275-56-7
Poids moléculaire: 1069.0 g/mol
Clé InChI: SVUJNSGGPUCLQZ-FBANTFQHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Treatment of Chronic Hepatitis B

Overview
TAF has been approved for the treatment of chronic hepatitis B in both the United States and Europe. It offers several advantages over its predecessor, tenofovir disoproxil fumarate (TDF), primarily due to its improved safety profile regarding renal and bone health.

Clinical Efficacy
In clinical trials, TAF demonstrated antiviral efficacy comparable to TDF but at significantly lower doses (approximately one-tenth) and with reduced adverse effects. Studies indicated that patients receiving TAF experienced less decline in bone mineral density and better renal function markers compared to those on TDF .

Parameter TAF TDF
Dose25 mg300 mg
Renal SafetyImprovedModerate risk
Bone Mineral Density ChangeMinimal declineSignificant decline
Viral Suppression RatesHighHigh

Case Studies
A Phase 3 study involving treatment-naïve adults with chronic HBV showed non-inferiority in efficacy between TAF and TDF, with TAF exhibiting superior safety profiles. The study followed patients for 48 weeks, measuring changes in renal function and bone density .

Treatment of HIV Infection

Overview
TAF is a critical component of several fixed-dose combination therapies for HIV. It is combined with emtricitabine in pre-exposure prophylaxis (PrEP) regimens and as part of multi-drug therapies for HIV-positive individuals.

Pharmacokinetics and Safety
TAF's lipophilic nature allows it to be preferentially metabolized in lymphatic tissues, leading to higher intracellular concentrations of tenofovir while reducing systemic exposure. This results in fewer adverse effects related to renal function and bone health compared to TDF .

Combination Product Components Indication
DescovyEmtricitabine + TAFHIV treatment and PrEP
GenvoyaElvitegravir + Cobicistat + Emtricitabine + TAFHIV treatment
OdefseyRilpivirine + Emtricitabine + TAFHIV treatment

Case Studies
In a randomized controlled trial for PrEP, participants using TAF-based regimens exhibited high rates of adherence and low rates of HIV acquisition, reinforcing its role as a backbone in HIV prevention strategies .

Combination Therapies

TAF is often utilized in combination with other antiviral agents to enhance therapeutic outcomes while minimizing toxicity. Its integration into multi-drug regimens has been particularly beneficial in managing co-infections or resistant strains of viruses.

Research Findings
Studies have shown that combining TAF with other agents can lead to improved viral suppression rates and better patient compliance due to fewer side effects. For example, the combination of TAF with emtricitabine has been shown to maintain high efficacy levels while reducing the incidence of adverse events associated with traditional therapies .

Mécanisme D'action

Target of Action

Tenofovir Alafenamide Fumarate (TAF) is a nucleoside analog reverse transcriptase inhibitor . Its primary targets are the Hepatitis B virus (HBV) and HIV-1 . These viruses are responsible for chronic hepatitis B and HIV infections, respectively .

Mode of Action

TAF is a prodrug, which means it is inactive in its administered form and must be metabolized within the body to its active form . It is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate . Tenofovir diphosphate inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by DNA chain termination .

Biochemical Pathways

TAF is activated inside the target cells, where it is hydrolyzed to the parent compound tenofovir by the activity of cathepsin A or carboxylesterase 1 . This activation process is crucial for the drug’s efficacy, as it allows for high intracellular concentrations of the active drug .

Pharmacokinetics

TAF is characterized by low systemic levels but high intracellular concentrations . This property allows it to produce a large antiviral efficacy at doses ten times lower than tenofovir disoproxil . The drug’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its improved oral bioavailability and intestinal diffusion .

Result of Action

The primary result of TAF’s action is the inhibition of viral replication, leading to a decrease in viral load . This is evidenced by the reduction of HBV DNA levels observed in patients treated with TAF . Additionally, TAF has been shown to be effective against HIV, herpes simplex virus-2, and hepatitis B virus .

Action Environment

The action of TAF can be influenced by various environmental factors. For instance, the drug’s renal safety profile was developed to improve upon that of its counterpart, tenofovir disoproxil . Furthermore, the drug’s efficacy can be affected by the patient’s liver disease status . It is indicated for the treatment of chronic hepatitis B virus infection in adults and pediatric patients 12 years of age and older with compensated liver disease .

Analyse Biochimique

Biochemical Properties

Tenofovir Alafenamide fumarate plays a crucial role in biochemical reactions by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme essential for viral replication. The compound interacts with several biomolecules, including enzymes and proteins. Specifically, it is converted to tenofovir diphosphate within cells, which competes with natural substrates and incorporates into viral DNA, leading to chain termination . This interaction effectively halts the replication of the virus, making Tenofovir Alafenamide fumarate a potent antiviral agent.

Cellular Effects

Tenofovir Alafenamide fumarate exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In HIV-infected cells, the compound reduces viral load and prevents the destruction of CD4+ T cells, thereby preserving immune function . Additionally, it has been shown to have a favorable safety profile with minimal impact on renal and bone health compared to its predecessor .

Molecular Mechanism

The molecular mechanism of Tenofovir Alafenamide fumarate involves its conversion to tenofovir diphosphate within cells. This active metabolite inhibits HIV-1 reverse transcriptase by competing with natural deoxynucleotide substrates and incorporating into the viral DNA. This incorporation results in premature termination of the DNA chain, effectively blocking viral replication . The compound’s high intracellular concentration and low systemic exposure contribute to its enhanced antiviral efficacy and reduced toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenofovir Alafenamide fumarate have been observed to change over time. The compound exhibits good stability and a favorable degradation profile, maintaining its antiviral activity over extended periods . Long-term studies have shown that it continues to suppress viral replication effectively without significant resistance development . Additionally, its stability in various solvents and storage conditions ensures consistent performance in experimental settings .

Dosage Effects in Animal Models

The effects of Tenofovir Alafenamide fumarate vary with different dosages in animal models. Studies have demonstrated that lower doses of the compound are sufficient to achieve high intracellular concentrations of the active metabolite, tenofovir diphosphate . This results in potent antiviral activity with minimal toxicity. At higher doses, some adverse effects, such as gastrointestinal disturbances and mild renal toxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

Tenofovir Alafenamide fumarate is involved in several metabolic pathways. Upon administration, it is rapidly absorbed and converted to tenofovir by cellular esterases . Tenofovir is then phosphorylated to its active form, tenofovir diphosphate, which exerts its antiviral effects. The compound interacts with various enzymes, including esterases and kinases, to facilitate its conversion and activation . These metabolic processes ensure efficient delivery of the active drug to target cells.

Transport and Distribution

The transport and distribution of Tenofovir Alafenamide fumarate within cells and tissues are facilitated by specific transporters and binding proteins. The compound exhibits concentration-dependent permeability across cell membranes, with higher doses resulting in increased intracellular accumulation . It is efficiently transported to lymphoid tissues, where it exerts its antiviral effects. The compound’s favorable distribution profile ensures effective targeting of viral reservoirs and sustained suppression of viral replication .

Subcellular Localization

Tenofovir Alafenamide fumarate is primarily localized within the cytoplasm of infected cells. Its active metabolite, tenofovir diphosphate, accumulates in the cytoplasm and inhibits viral replication by targeting the reverse transcriptase enzyme . The compound’s subcellular localization is crucial for its antiviral activity, as it ensures direct interaction with the viral replication machinery. Additionally, the compound’s stability and resistance to degradation within the cytoplasm contribute to its prolonged antiviral effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Alafenamide Fumarate involves several key steps. One efficient method includes the preparation of diastereomerically pure Tenofovir Alafenamide using a stereospecific synthesis approach. This involves the use of specific reagents and conditions to ensure the desired stereochemistry at the phosphorus atom . The process typically includes the following steps:

Industrial Production Methods: Industrial production of Tenofovir Alafenamide Fumarate often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Analyse Des Réactions Chimiques

Types of Reactions: Tenofovir Alafenamide Fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products Formed: The major products formed from these reactions include various derivatives of tenofovir, such as tenofovir diphosphate and other phosphorylated intermediates .

Comparaison Avec Des Composés Similaires

Uniqueness of Tenofovir Alafenamide Fumarate: Tenofovir Alafenamide Fumarate is unique due to its improved safety profile, higher intracellular concentrations, and lower systemic exposure compared to Tenofovir Disoproxil Fumarate. This results in fewer side effects and better patient compliance .

Activité Biologique

Tenofovir alafenamide fumarate (TAF) is a novel prodrug of tenofovir, designed to enhance the delivery of the active metabolite, tenofovir diphosphate (TFV-DP), to target cells while minimizing systemic exposure. TAF has gained approval for the treatment of chronic hepatitis B virus (HBV) infection and human immunodeficiency virus (HIV) due to its improved safety profile compared to its predecessor, tenofovir disoproxil fumarate (TDF).

TAF is absorbed and converted into tenofovir within hepatocytes through passive diffusion and uptake transporters such as OATP1B1 and OATP1B3. The conversion is primarily mediated by carboxylesterase 1, leading to the formation of TFV-DP, which acts as a competitive inhibitor of viral reverse transcriptase. This mechanism is crucial for its antiviral activity against both HBV and HIV .

Efficacy in Chronic Hepatitis B

Clinical studies have demonstrated that TAF is non-inferior to TDF in terms of antiviral efficacy while offering superior renal and bone safety profiles. In a phase 3 trial involving patients with chronic HBV, TAF at a dose of 25 mg once daily showed comparable efficacy to TDF at 300 mg daily over a treatment period of 48 weeks .

Key Findings from Clinical Trials

  • Efficacy : TAF maintained HBV DNA suppression similar to TDF with high rates of virologic response.
  • Safety : Patients on TAF exhibited significantly lower rates of renal impairment and bone mineral density loss compared to those on TDF .
  • Long-term Outcomes : Extended follow-up (up to 5 years) confirmed sustained efficacy and safety, with no emergence of resistance .

Efficacy in HIV Treatment

In HIV treatment regimens, TAF has shown potent antiviral activity. A study comparing TAF and TDF in HIV-infected individuals demonstrated that TAF resulted in higher intracellular concentrations of TFV-DP while reducing systemic exposure to tenofovir .

Comparative Efficacy Against Resistance

TAF has demonstrated a higher barrier to resistance than TDF, particularly against the K65R mutation associated with reduced susceptibility to tenofovir. In vitro studies indicated that TAF effectively inhibited HIV strains harboring this mutation more frequently than TDF .

Safety Profile

The safety profile of TAF is one of its most significant advantages:

  • Renal Safety : Clinical data indicate that TAF is associated with lower incidences of acute kidney injury compared to TDF. A case study highlighted acute kidney injury in a patient switched from TDF to TAF, emphasizing the need for monitoring renal function, especially in patients with pre-existing conditions .
  • Bone Health : Long-term studies have shown that patients on TAF experience less bone mineral density loss compared to those on TDF, making it a preferable option for patients at risk for osteoporosis .

Case Studies

  • Case Study on Renal Function : A patient with chronic hepatitis C co-infection developed acute kidney injury after starting a regimen including TAF. This case underscores the importance of renal function monitoring when initiating therapy with any tenofovir formulation .
  • Real-world Effectiveness : In a retrospective analysis involving 500 patients switched from other antiviral therapies to TAF, the majority reported improved biochemical responses and maintained HBV DNA suppression after 12-18 months .

Summary Table: Comparison of Tenofovir Alafenamide and Tenofovir Disoproxil Fumarate

FeatureTenofovir Alafenamide (TAF)Tenofovir Disoproxil Fumarate (TDF)
Dosage 25 mg once daily300 mg once daily
Renal Toxicity Lower incidenceHigher incidence
Bone Mineral Density Minimal lossSignificant loss
Efficacy in HBV ComparableComparable
Resistance Barrier HigherLower

Propriétés

Numéro CAS

1392275-56-7

Formule moléculaire

C46H62N12O14P2

Poids moléculaire

1069.0 g/mol

Nom IUPAC

(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t15-,16+,33?;15-,16+,33+;/m11./s1

Clé InChI

SVUJNSGGPUCLQZ-FBANTFQHSA-N

SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

SMILES isomérique

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O

SMILES canonique

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Apparence

White to off-white solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

TAF;  GS734;  GS-734;  GS 734;  GS 7340;  GS-7340;  GS7340;  Tenofovir alafenamide hemifumarate;  Tenofovir alafenamide fumarate (2:1);  Genvoya.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tenofovir Alafenamide fumarate
Reactant of Route 2
Tenofovir Alafenamide fumarate
Reactant of Route 3
Tenofovir Alafenamide fumarate
Reactant of Route 4
Tenofovir Alafenamide fumarate
Reactant of Route 5
Reactant of Route 5
Tenofovir Alafenamide fumarate
Reactant of Route 6
Tenofovir Alafenamide fumarate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.